molecular formula C20H16N2O2S B2609172 N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 392249-57-9

N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide

Cat. No.: B2609172
CAS No.: 392249-57-9
M. Wt: 348.42
InChI Key: LYMQQPRJPORGKM-UHFFFAOYSA-N
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Description

N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide: is a complex organic compound that features a naphthothiazole moiety linked to a phenoxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide typically involves the formation of the naphthothiazole core followed by the attachment of the phenoxypropanamide group. One common method starts with the reaction of 2-amino-3-chloronaphthalene-1,4-dione with a thioamide under acidic conditions to form the naphthothiazole ring . This intermediate is then reacted with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide stands out due to its unique combination of a naphthothiazole core and a phenoxypropanamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-11H,12-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMQQPRJPORGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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